Regioisomeric Scaffold Architecture: 3-Carboxamide Kinase Hinge-Binding Motif Versus 4-Carboxamide PfEF2 Inhibition
The target compound is a quinoline-3-carboxamide, positioning the carboxamide at the 3-position of the quinoline ring. This regioisomeric arrangement is critical: in the ATM kinase inhibitor series by Degorce et al. (2016), quinoline-3-carboxamides such as compound 74 (7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide) achieved potent ATM inhibition with IC₅₀ values in the low nanomolar range, and the 3-carboxamide nitrogen was shown to form a key hydrogen bond with the kinase hinge region [1]. In contrast, the quinoline-4-carboxamide DDD107498 (cabamiquine) acts through an entirely distinct mechanism—inhibition of PfEF2-mediated protein synthesis—with an EC₅₀ of 1 nM against P. falciparum 3D7 [2]. The regioisomeric switch from 3-carboxamide to 4-carboxamide redirects the biological target from human kinases to a parasite-specific translation factor, meaning that procurement decisions for kinase-targeted screening must explicitly select the 3-carboxamide regioisomer.
| Evidence Dimension | Regioisomerism-driven biological target preference |
|---|---|
| Target Compound Data | Quinoline-3-carboxamide scaffold (predicted kinase hinge-binding motif); no direct IC₅₀ data available for this specific compound |
| Comparator Or Baseline | DDD107498 (quinoline-4-carboxamide): EC₅₀ 1 nM against P. falciparum 3D7 (PfEF2 inhibition). Degorce compound 74 (quinoline-3-carboxamide): ATM kinase IC₅₀ in low nanomolar range (exact value reported in primary paper) |
| Quantified Difference | Target engagement class switch: kinase inhibition (3-carboxamide) vs. translation factor inhibition (4-carboxamide). No cross-target activity expected between regioisomers. |
| Conditions | Biochemical ATM kinase assay (Degorce et al., 2016); whole-cell P. falciparum 3D7 phenotypic assay (Baragaña et al., 2015) |
Why This Matters
Procurement of the 3-carboxamide regioisomer is mandatory for kinase-focused screening campaigns; substitution with a 4-carboxamide analog guarantees target-class mismatch and invalidates screening results.
- [1] Degorce SL, Barlaam B, Cadogan E, Dishington AP, Ducray R, Glossop SC, Hassall LA, Lach F, Lau A, McGuire TM, Nowak T, Ouvry G, Pike KG, Thomason AG. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. J Med Chem. 2016;59(13):6281-6292. doi:10.1021/acs.jmedchem.6b00519. View Source
- [2] Baragaña B, Hallyburton I, Lee MCS, Norcross NR, Grimaldi R, Otto TD, et al. A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. 2015;522(7556):315-320. doi:10.1038/nature14451. View Source
